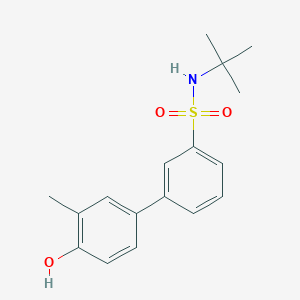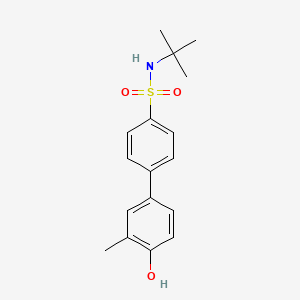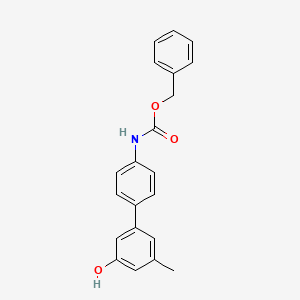![molecular formula C18H21NO3S B6372756 2-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261917-88-7](/img/structure/B6372756.png)
2-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (hereafter referred to as "2-Methyl-4-Phenyl") is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学的研究の応用
2-Methyl-4-Phenyl has been studied for its potential applications in a variety of scientific research fields, including the synthesis of pharmaceuticals, the study of enzyme activity, and the study of protein-protein interactions. It has been used in the synthesis of a variety of drugs, such as an anti-inflammatory drug and an anti-epileptic drug. It has also been used to study the activity of enzymes involved in drug metabolism, as well as to study protein-protein interactions in the context of drug design.
作用機序
2-Methyl-4-Phenyl has been found to act as an inhibitor of enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. In addition, it has been found to inhibit the activity of other enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter dopamine.
Biochemical and Physiological Effects
2-Methyl-4-Phenyl has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism and increased drug levels in the body. In addition, it has been found to inhibit the activity of other enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter dopamine. This can lead to changes in dopamine levels in the brain, which can affect behavior and mood.
実験室実験の利点と制限
2-Methyl-4-Phenyl has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available commercially. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, it is also relatively expensive and can be difficult to store and use in experiments.
将来の方向性
There are a variety of potential future directions for 2-Methyl-4-Phenyl. One potential direction is the development of new drugs using 2-Methyl-4-Phenyl as an active ingredient. Additionally, further research into the mechanism of action of 2-Methyl-4-Phenyl could lead to the development of new drugs that target specific enzymes involved in drug metabolism. Additionally, further research into the biochemical and physiological effects of 2-Methyl-4-Phenyl could lead to new treatments for neurological disorders. Finally, further research into the advantages and limitations of 2-Methyl-4-Phenyl could lead to improved methods for storing and using the compound in experiments.
合成法
2-Methyl-4-Phenyl can be synthesized through a three-step reaction involving the reaction of piperidine-1-sulfonyl chloride with 4-(piperidin-1-ylsulfonyl)phenol, followed by reaction with ethyl bromoacetate, and finally deprotonation with sodium hydroxide. The reaction is typically performed in aqueous media with a temperature of 25-30°C. The reaction yields a 95% pure product.
特性
IUPAC Name |
2-methyl-4-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-13-16(7-10-18(14)20)15-5-8-17(9-6-15)23(21,22)19-11-3-2-4-12-19/h5-10,13,20H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCQZGTRCWTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684070 |
Source


|
| Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-88-7 |
Source


|
| Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372674.png)
![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)
![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372728.png)





![2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372763.png)



![3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372797.png)